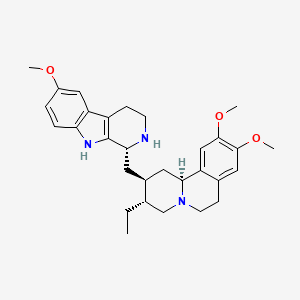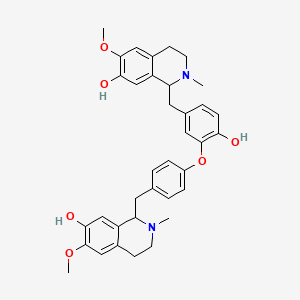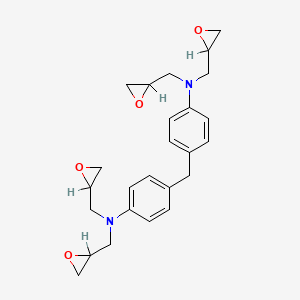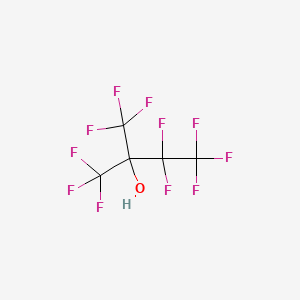
1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol
説明
Synthesis Analysis
Synthesis of perfluorinated compounds like "1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol" involves advanced fluorination techniques. For example, the radical addition of 2-propanol to trifluoroethylene results in a variety of perfluorinated alcohols, demonstrating the complexity and versatility of methods used in synthesizing such compounds (Fikar et al., 1996).
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of fluorine atoms, which significantly alter the physical and chemical behavior of the molecule. Studies on similar compounds have shown that fluorine atoms can influence the stability and reactivity of the molecules (Battersby et al., 1980).
Chemical Reactions and Properties
Perfluorinated compounds undergo a variety of chemical reactions, displaying unique reactivities due to the strong electronegativity of fluorine. For instance, reactions involving fluoride ions and polyfluoro-aromatic compounds with octafluorobut-2-ene demonstrate the complex reactivity patterns of these molecules (Chambers et al., 1975).
Physical Properties Analysis
The physical properties of "1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol" are significantly influenced by its perfluorinated structure. These compounds generally exhibit high thermal stability and resistance to chemical reagents, attributable to the strength of the carbon-fluorine bond (Mikeš et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are markedly affected by the presence of fluorine atoms. Perfluorinated compounds are known for their unique chemical inertness, which makes them useful in various applications requiring stability under harsh conditions (Umemoto et al., 2010).
科学的研究の応用
Stereomutation and Diastereomeric Stability
A study utilizing 1,1,1,3,3,4,4,4-octafluoro-2-phenyl-2-butanol as a base for synthesizing diastereomeric pairs of hydrophosphoranes revealed insights into the electronic properties of the oxygen atom in such compounds. The findings suggest that the electronic attributes of the pentafluoroethyl group are akin to those of the trifluoromethyl group, offering experimental evidence on the relative stability between O-apical and O-equatorial isomers, with the former being more stable by 13.7 kcal/mol (Jiang et al., 2008).
Radical Addition Reactions
Research on the photochemically initiated addition of 2-propanol to trifluoroethylene, yielding various fluorinated alcohols, elucidates the potential of 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol and its derivatives in synthesizing complex fluorinated structures (Fikar et al., 1996).
Fumigant Residue Determination
A method for determining residues of 1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)-2-butanol, using gas chromatography, highlights its application in the agricultural sector, particularly in analyzing treated grains like wheat and peanuts for residual content, ensuring safety and compliance (Zehner & Simonaitis, 1985).
N,S-Heterocycles Synthesis
The reaction of octafluoro-2,3-epoxybutane with 2-aminothiophenol produced novel fluorocontaining N,S-heterocyclic compounds, showcasing the versatility of fluorinated compounds like 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol in synthesizing a wide range of chemically interesting and potentially useful heterocyclic structures (Saloutina et al., 2007).
Plasma Etching in Semiconductor Fabrication
A study on the impact of hydrofluorocarbon molecular structure on plasma etching of ultra-low-K dielectrics used in semiconductor fabrication underscores the importance of compounds like 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol. Such compounds serve as precursors for developing etching gases that can finely tune the etching process, crucial for manufacturing advanced electronic devices (Li et al., 2016).
特性
IUPAC Name |
1,1,1,3,3,4,4,4-octafluoro-2-(trifluoromethyl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMFPLLMFQGGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210871 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
CAS RN |
6188-98-3 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

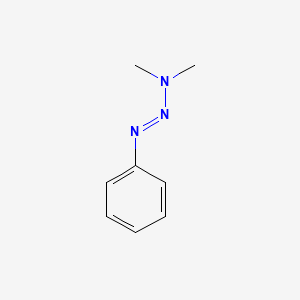
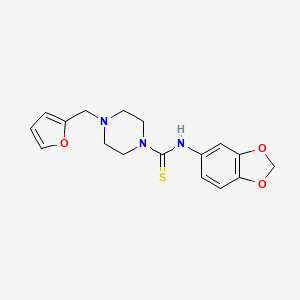
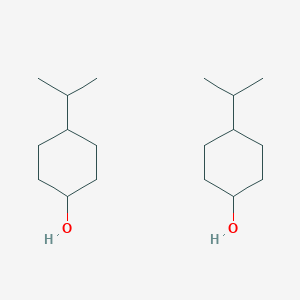
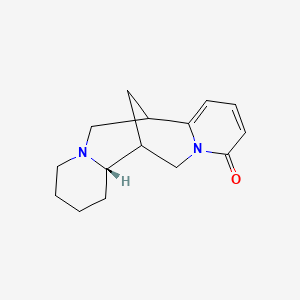
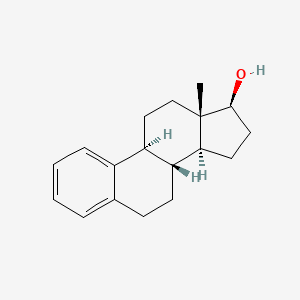
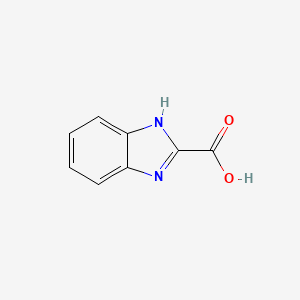
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbut-2-enoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1199319.png)
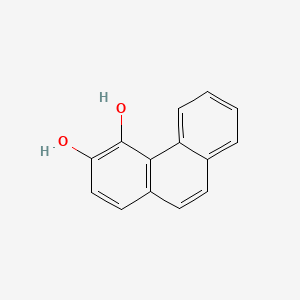
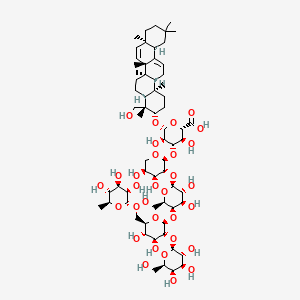
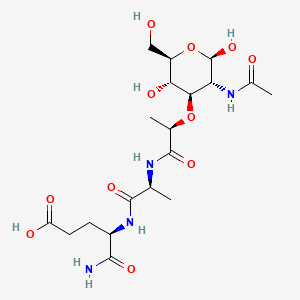
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
